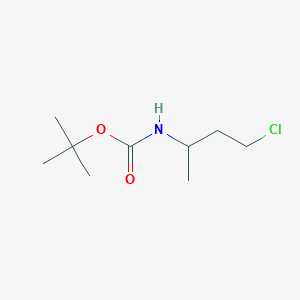
Tert-butyl (4-chlorobutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-chlorobutan-2-yl)carbamate is an organic compound with the molecular formula C9H18ClNO2. It is a carbamate derivative, which is a class of compounds widely used in organic synthesis and pharmaceutical chemistry. This compound is known for its role as a protecting group for amines, which helps in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(4-chlorobutan-2-yl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 4-chlorobutan-2-yl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl N-(4-chlorobutan-2-yl)carbamate may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is usually carried out at elevated temperatures to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-chlorobutan-2-yl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Acids and Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include substituted amines or thiols.
Hydrolysis Products: The major products of hydrolysis are the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(4-chlorobutan-2-yl)carbamate is used as a protecting group for amines. This allows chemists to perform reactions on other parts of the molecule without affecting the amine group .
Biology and Medicine
In biological and medicinal research, this compound is used in the synthesis of various pharmaceuticals. It helps in the selective protection and deprotection of functional groups during the synthesis of complex drug molecules .
Industry
In the industrial sector, tert-butyl N-(4-chlorobutan-2-yl)carbamate is used in the production of agrochemicals and other specialty chemicals. Its role as a protecting group makes it valuable in the large-scale synthesis of these compounds .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-chlorobutan-2-yl)carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage prevents the amine from participating in unwanted side reactions. The carbamate group can be selectively removed under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- Benzyl carbamate
- Phenyl carbamate
Uniqueness
tert-Butyl N-(4-chlorobutan-2-yl)carbamate is unique due to its specific structure, which includes a chlorobutyl group. This makes it particularly useful in reactions where selective substitution of the chlorine atom is desired. Its stability under various conditions also makes it a versatile protecting group in organic synthesis .
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
tert-butyl N-(4-chlorobutan-2-yl)carbamate |
InChI |
InChI=1S/C9H18ClNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |
InChI Key |
DLIYJYQTVMUHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


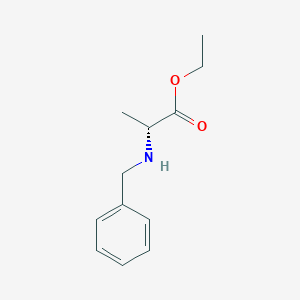
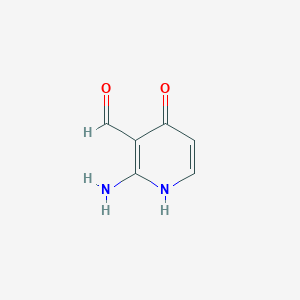
![rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13509140.png)
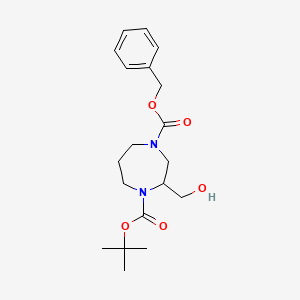
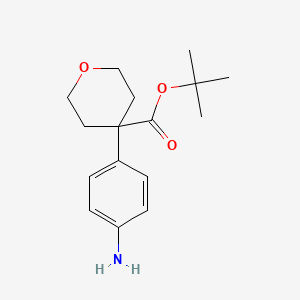
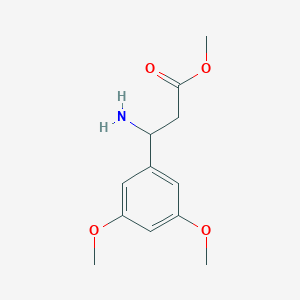
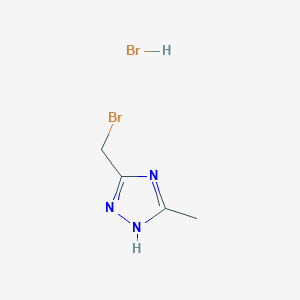
![(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoicacid](/img/structure/B13509167.png)
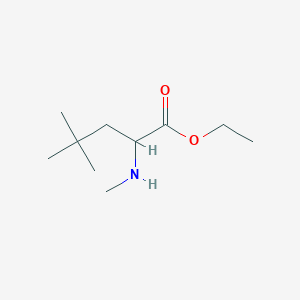
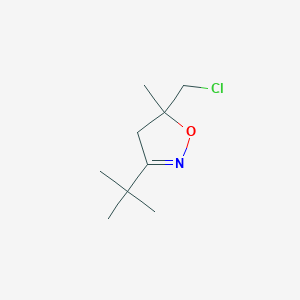
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine](/img/structure/B13509186.png)
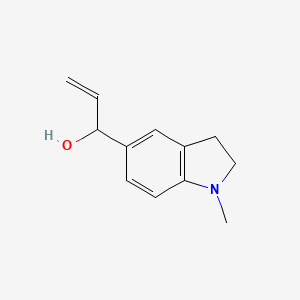
![rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride](/img/structure/B13509193.png)
![2-Acetamido-3-[hydroxy(methyl)phosphoryl]propanoic acid](/img/structure/B13509208.png)
